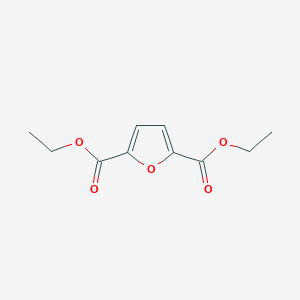

Diethyl furan-2,5-dicarboxylate

描述

Structure

2D Structure

属性

IUPAC Name |

diethyl furan-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGMGTWRSNXLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344506 | |

| Record name | diethyl furan-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53662-83-2 | |

| Record name | diethyl furan-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl furan-2,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethyl Furan 2,5 Dicarboxylate and Its Derivatives

Biomass-Derived Feedstock Conversion Pathways

The primary feedstocks for synthesizing the furan-2,5-dicarboxylate (B1257723) core structure are 5-hydroxymethylfurfural (B1680220) (HMF), mucic acid, and furfural (B47365), all of which can be sourced from lignocellulosic biomass.

5-Hydroxymethylfurfural (HMF) is a key platform chemical derived from the dehydration of C6 sugars. nih.gov Its structure, containing both an alcohol and an aldehyde group, makes it an ideal precursor for oxidation to 2,5-furandicarboxylic acid (FDCA) and its esters. researchgate.net The direct conversion to diesters is particularly advantageous as it shortens the reaction pathway and simplifies purification. pku.edu.cn

Aerobic oxidative esterification is a prominent one-step method to convert HMF directly into furan-2,5-dicarboxylate esters using oxygen, typically from the air, as a green oxidant. This process combines the oxidation of both the aldehyde and hydroxyl groups of HMF with an in-situ esterification reaction in an alcohol solvent.

Research has demonstrated the effectiveness of this route, particularly for producing Dimethyl furan-2,5-dicarboxylate (DMFDCA). For instance, using a non-noble bimetallic catalyst, CoMn@NC, in methanol (B129727) under ambient-pressure oxygen at 50°C, an 85% yield of DMFDCA was achieved after 12 hours. pku.edu.cn This catalytic system's utility can be extended to produce other esters; when ethanol (B145695) is used as the substrate, high yields of the corresponding ethyl esters, including Diethyl furan-2,5-dicarboxylate, can be obtained. pku.edu.cn

Homogeneous and heterogeneous PdCoBi/C catalysts have also been employed for the aerobic oxidative esterification of HMF under atmospheric oxygen. rsc.org These systems have achieved high product yields, reaching up to 96% for the diester product under optimized conditions. rsc.org Mechanistic studies suggest the reaction proceeds through intermediates like 5-hydroxymethyl-2-furancarboxylate methyl ester (HMMF) and 2-formyl-5-furancarboxylate methyl ester (FMF). rsc.org

The development of efficient catalysts is crucial for the selective conversion of HMF. The chemical-catalytic approach is considered one of the most promising in terms of reaction rate, yield, and product purity. rsc.org

Catalyst development has explored a range of materials:

Noble Metal Catalysts: Catalysts based on noble metals like palladium (Pd) and platinum (Pt) are frequently used due to their high activity. A PdCoBi/C catalyst, for example, has proven effective for oxidative esterification. rsc.org However, the high cost and limited availability of these metals are significant drawbacks for large-scale industrial application. rsc.org

Transition Metal Catalysts: As a cost-effective alternative, catalysts based on more abundant transition metals such as cobalt (Co) and manganese (Mn) have been developed. rsc.org The CoMn@NC catalyst, where Co and Mn are supported on N-doped porous carbon, showed high efficacy for producing DMFDCA. pku.edu.cn The porous structure and the electronic interactions between the metals and the support are beneficial for the activation of HMF and oxygen. pku.edu.cn

Metal-Free Systems: To circumvent the use of metals entirely, metal-free catalytic systems have been explored. One such system, using sodium tert-butoxide (NaOtBu) in dimethylformamide (DMF) with an oxygen balloon, efficiently converts HMF to FDCA with an 80.85% yield. nih.gov While this produces the diacid, subsequent esterification would be required to obtain the diester.

Biocatalytic Systems: Enzymatic catalysis presents an eco-friendly route. An oxidase has been identified that can perform the four consecutive oxidations needed to convert HMF to FDCA at ambient temperature and pressure. nih.gov Another study established a bi-enzymatic cascade system using a bacterial laccase and a fungal alcohol oxidase to achieve a 97.5% yield of FDCA from HMF. nih.gov These biocatalytic routes typically yield the diacid, which can then be esterified.

| Catalyst System | Feedstock | Product | Key Findings/Yield | Reference |

|---|---|---|---|---|

| PdCoBi/C (heterogeneous) | HMF | Dimethyl furan-2,5-dicarboxylate | 96% yield via aerobic oxidative esterification. | rsc.org |

| CoMn@NC-800 | HMF | Dimethyl furan-2,5-dicarboxylate | 85% yield; system is extendable to produce ethyl esters. | pku.edu.cn |

| NaOtBu/DMF | HMF | 2,5-Furandicarboxylic acid (FDCA) | 80.85% yield; a metal-free system. | nih.gov |

| Bacterial Laccase & Fungal Alcohol Oxidase | HMF | 2,5-Furandicarboxylic acid (FDCA) | 97.5% yield in a bi-enzymatic cascade. | nih.gov |

Mucic acid (also known as galactaric acid), a C6 aldaric acid, can be obtained from the oxidation of galactose. It serves as another important biomass-derived starting material for furanics.

A direct and efficient route to produce this compound (DEFDC) from mucic acid involves a one-pot, two-step procedure that avoids the isolation of the intermediate 2,5-furandicarboxylic acid (FDCA). researchgate.netnih.gov The process typically involves two sequential stages in the same reaction vessel:

Dehydration: Mucic acid is first heated in the presence of an acid catalyst, such as methanesulfonic acid (MSA), to induce dehydration and cyclization, forming FDCA. nih.govresearchgate.net

Esterification: After the initial dehydration step, the reaction mixture is cooled, and an alcohol (in this case, ethanol) is added. The mixture is then heated again to facilitate the esterification of the in-situ generated FDCA to yield this compound. nih.gov

This approach has been reported to produce this compound with moderate yields of around 29-30%. rsc.orgmdpi.com Similar one-pot procedures have been developed for other esters, such as Dimethyl furan-2,5-dicarboxylate (FDME), using dimethyl carbonate (DMC) as both a green solvent and reagent with an Amberlyst-36 catalyst, achieving yields as high as 70%. rsc.org

| Ester Product | Catalyst/Reagents | Key Features | Yield | Reference |

|---|---|---|---|---|

| This compound | Methanesulfonic acid (MSA), Ethanol | One-pot, two-step procedure. | ~30% | rsc.org |

| Dimethyl furan-2,5-dicarboxylate | Amberlyst-36, Dimethyl carbonate (DMC) | One-pot procedure with DMC as solvent/reagent. | 70% | rsc.org |

| Dimethyl furan-2,5-dicarboxylate | Fe2(SO4)3, Dimethyl carbonate (DMC) | Use of an inexpensive Lewis acid catalyst. | Up to 70% | mdpi.com |

Furfural, a C5 platform chemical produced commercially from hemicellulose found in lignocellulosic biomass, presents an alternative pathway to FDCA and its derivatives. rsc.org This route leverages a different part of the biomass compared to the HMF pathway, which uses C6 sugars.

The synthesis of this compound from furfural is typically a multi-step process that first involves the conversion of furfural to 2,5-furandicarboxylic acid (FDCA), which is then subsequently esterified. One prominent method involves the oxidation of furfural to 2-furoic acid. researchgate.net The 2-furoic acid is then subjected to a carbonate-promoted C-H carboxylation reaction, a variation of the Kolbe–Schmitt reaction, where it is heated with alkali carbonates under a CO₂ atmosphere to form the dicarboxylate salt. rsc.org This salt is then protonated to yield FDCA, which can be isolated with high purity and yield (e.g., 89% isolated yield on a 1-mol scale). rsc.org

An alternative route from 2-furoic acid involves its bromination to 5-bromo-furoic acid. This intermediate can then undergo palladium-catalyzed carbonylation to achieve a high yield of FDCA. researchgate.net Once FDCA is synthesized through either of these pathways, it can be converted to this compound via standard acid-catalyzed esterification with ethanol.

Synthesis from Galactaric Acid

A notable pathway to this compound (DEFDC) involves the utilization of galactaric acid, a renewable resource derivable from marine biomass. nih.gov Research has demonstrated a two-step, one-pot synthesis where galactaric acid is first dehydrated to furan-2,5-dicarboxylic acid (FDCA) and subsequently esterified with ethanol. rsc.org

To enhance the green credentials of the synthesis, modifications have been introduced to reduce the amount of acid catalyst required. By using p-xylene (B151628) as a material separation agent, the reaction can proceed with a considerably lower catalyst concentration without a significant loss in yield. nih.gov This method not only makes the process more environmentally benign but also simplifies the subsequent neutralization steps. nih.gov

A detailed investigation into the one-pot reaction of galactaric acid with bio-alcohols under solvent-free conditions has been successful in producing various dialkyl furan (B31954) dicarboxylates. nih.gov For instance, the reaction of galactaric acid with butanol in the presence of sulfuric acid and p-xylene at 160°C for 10 hours yielded di-n-butyl furan-2,5-dicarboxylate. nih.gov A similar process using isoamyl alcohol produced diisoamyl furan-2,5-dicarboxylate. nih.gov

| Starting Material | Alcohol | Catalyst | Additive | Temperature (°C) | Time (h) | Product | Yield (%) |

| Galactaric Acid | Ethanol | Methanesulfonic Acid | - | - | - | This compound | 30 rsc.orgrsc.org |

| Galactaric Acid | Butanol | Sulfuric Acid | p-Xylene | 160 | 10 | Di-n-butyl furan-2,5-dicarboxylate | - |

| Galactaric Acid | Isoamyl Alcohol | Sulfuric Acid | p-Xylene | 160 | 10 | Diisoamyl furan-2,5-dicarboxylate | - |

Conventional Chemical Synthesis Routes

Traditional chemical methods remain a cornerstone for the production of this compound. These routes typically involve the direct esterification of furan-2,5-dicarboxylic acid or synthesis from alternative starting materials.

Esterification of Furan-2,5-dicarboxylic Acid

The direct esterification of furan-2,5-dicarboxylic acid (FDCA) with ethanol is a straightforward and widely employed method for synthesizing this compound. This reaction is typically catalyzed by an acid.

An innovative approach utilizes carbon dioxide as a green acid catalyst. google.com In this method, FDCA is reacted with an alcohol, such as ethanol, in a CO₂-predominant atmosphere. google.comgoogle.com The reaction is conducted at temperatures ranging from 150°C to 250°C and pressures from 400 psi to 3,000 psi, which can correspond to near-critical, critical, or supercritical conditions for the alcohol and/or CO₂. google.comgoogleapis.com This process avoids the use of strong mineral acids, making it more environmentally friendly. google.com The selectivity towards the diester can be controlled by adjusting the reaction temperature, with higher temperatures (≥ 190°C) favoring the formation of the diester, achieving yields of at least 50-70%. googleapis.com

For instance, the synthesis of dimethyl furan-2,5-dicarboxylate was achieved by reacting 5g of FDCA with 300 mL of methanol in an autoclave reactor. The reactor was initially pressurized with 400 psig of CO₂ and then heated to 180°C for 5 hours, during which the pressure increased to 1600 psig. google.comgoogleapis.com

| Reactants | Catalyst | Temperature (°C) | Pressure (psi) | Time (h) | Product |

| FDCA, Methanol | CO₂ | 180 | 400 - 1600 | 5 | Dimethyl furan dicarboxylate google.comgoogleapis.com |

| FDCA, Ethanol | CO₂ | 150 - 250 | 400 - 3000 | - | This compound google.comgoogleapis.com |

Synthesis from 2,3-Diacetyl Ethyl Succinate (B1194679)

An alternative synthesis route involves the treatment of diethyl 2,3-diacetylsuccinate with aqueous hydrochloric acid. This method provides a simple, organic solvent-free pathway to diethyl 2,5-dimethylfuran-3,4-dicarboxylate, a derivative of this compound. researchgate.net This reaction highlights the versatility of succinate derivatives as starting materials for furan compounds. researchgate.net

Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a sustainable and highly selective alternative to conventional chemical synthesis. Enzymes, particularly lipases, offer mild reaction conditions and reduce the environmental impact of chemical processes. researchgate.net

Lipase-Catalyzed Esterification

The enzymatic synthesis of furan-based esters and polyesters often utilizes lipases, such as Candida antarctica lipase (B570770) B (CALB). researchgate.net These enzymes can catalyze the esterification of FDCA or the transesterification of its dimethyl or diethyl esters with various alcohols. researchgate.net

For example, diisooctyl 2,5-furandicarboxylate (DEF), a potential bio-based plasticizer, has been synthesized by the transesterification of dimethyl furan-2,5-dicarboxylate with isooctyl alcohol, catalyzed by CALB immobilized on macroporous resins. nih.gov In a typical reaction using CALB immobilized on an LX-1000EP epoxy resin, a 91.3% conversion to DEF was achieved after 24 hours at 50°C in toluene (B28343). nih.gov

Lipase-catalyzed synthesis is not limited to mono-esters. It has been successfully applied to produce a variety of furan-based polyesters. researchgate.net For instance, furanic-aliphatic polyesters like poly(ethylene furanoate) (PEF), poly(butylene furanoate) (PBF), and poly(hexamethylene furanoate) (PHF) have been obtained through CALB-catalyzed polymerization. researchgate.net

| Enzyme | Substrates | Product | Reaction Conditions | Conversion/Yield |

| Immobilized Candida antarctica Lipase B (EP-CALB) | Dimethyl furan-2,5-dicarboxylate, Isooctyl alcohol | Diisooctyl 2,5-furandicarboxylate | Toluene, 50°C, 24 h | 91.3% conversion nih.gov |

| Candida antarctica Lipase B (CALB) | Dimethyl furan-2,5-dicarboxylate, 1,4-Cyclohexanedimethanol (B133615) | Oligofuranoate diols | Solvent-free, two-stage polycondensation | 95% yield researchgate.netresearchgate.net |

Enzyme Optimization and Process Innovation

To enhance the industrial viability of biocatalytic routes, significant research has focused on enzyme optimization and process innovation. researchgate.net This includes the immobilization of enzymes to improve their stability and reusability.

For the synthesis of diisooctyl 2,5-furandicarboxylate, CALB was immobilized on various macroporous resins, with the LX-1000EP epoxy resin being identified as the most effective carrier. nih.gov The immobilized enzyme (EP-CALB) demonstrated good thermal stability and organic solvent tolerance. nih.gov Importantly, EP-CALB exhibited excellent operational stability, retaining a conversion rate of 52.6% even after ten repeated uses, highlighting its potential for cost-effective industrial application. nih.gov

Further process innovations include the use of solvent-free reaction conditions and the recycling of the immobilized enzyme. researchgate.netresearchgate.net While recycling of immobilized CALB has been demonstrated, a decrease in product yield of approximately 20% with each reuse has been observed, indicating a need for further optimization to improve the long-term stability of the catalyst. researchgate.net

Green Chemistry Considerations in Diester Production

Solvent-Free Reaction Systems

A primary goal in green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to pollution and pose safety risks. Research into the synthesis of furan-based diesters is exploring several solvent-free methodologies, focusing on the synthesis of the precursor 2,5-furandicarboxylic acid (FDCA) and its subsequent esterification.

One notable solvent-free approach involves the direct carboxylation of 2-furoic acid to produce FDCA. This method utilizes a mixture of alkali furan-2-carboxylate (B1237412) and an alkali carbonate, which is heated under a carbon dioxide atmosphere without the need for a solvent or a catalyst. researchgate.net This process is advantageous as 2-furoic acid can be derived from furfural, a platform chemical produced commercially from non-edible lignocellulosic biomass. rsc.org By avoiding late-stage oxidation and organic solvents, this pathway presents a greener alternative to conventional methods. rsc.org Researchers have demonstrated the scalability of this reaction, achieving a high isolated yield of pure FDCA upon protonation in a fixed-bed flow reactor. rsc.org

Mechanochemical methods, which use mechanical energy from ball milling to drive reactions, also offer a promising solvent-free alternative for the synthesis of furan-based compounds and their polymers. mdpi.com

Table 1: Examples of Solvent-Free Synthetic Steps in the Production Pathway of Furan Diesters

| Precursor | Product | Reagents/Catalyst | Conditions | Yield | Reference |

| 2-Furoic Acid | Furan-2,5-dicarboxylate (FDCA²⁻) | K⁺/Cs⁺ carbonate salts, CO₂ | Heated, catalyst-free, solvent-free | 89% (isolated as FDCA) | rsc.org |

| Galacturonic Acid | This compound | 1. Methanesulfonic acid (solvent-free) 2. Ethanol | Not specified | 30% (overall) | rsc.org |

Green Metrics and Environmental Assessment of Synthetic Pathways

To quantify the "greenness" of a chemical process, a set of metrics has been developed. These tools help chemists and engineers evaluate the environmental impact of different synthetic routes and identify areas for improvement. The most common mass-based metrics include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). rsc.orggreenchemistry-toolkit.org

Atom Economy (AE) assesses the efficiency of a reaction in converting reactants into the desired product, based on the chemical equation. It is a theoretical value that assumes 100% yield and does not account for solvents or reagents used in excess.

E-Factor provides a more practical measure of waste generation, defined as the total mass of waste produced per mass of product. A lower E-factor signifies a greener process with less waste. nih.gov The E-factor for different sectors of the chemical industry varies significantly, highlighting the large amount of waste typically generated in the fine chemical and pharmaceutical industries compared to bulk chemical production. chemanager-online.com

Process Mass Intensity (PMI) is a comprehensive metric that considers the total mass of all materials (reactants, solvents, catalysts, work-up chemicals) used to produce a given mass of the final product. The ideal PMI is 1, meaning no waste is generated. The relationship between E-Factor and PMI is simple: E-Factor = PMI - 1. nih.gov

The application of these metrics to the synthesis of furanic monomers often reveals high E-factors and PMIs for laboratory-scale procedures, underscoring the need to develop more efficient and less wasteful processes for industrial application. rsc.org For instance, the synthesis of this compound from galacturonic acid was reported to have "quite high values of green metrics". rsc.org The broader environmental assessment of furan-based platform chemicals is crucial to ensure their safe and sustainable application as alternatives to petroleum-based products. researchgate.netdntb.gov.ua

Table 2: Key Green Chemistry Metrics

| Metric | Definition | Formula | Ideal Value | Focus |

| Atom Economy (AE) | Efficiency of conversion of reactant atoms to product atoms | (MW of desired product / Σ MW of all reactants) x 100% | 100% | Inherent efficiency of the chemical transformation. |

| E-Factor | Mass of waste generated per mass of product | Total mass of waste (kg) / Mass of product (kg) | 0 | Actual waste produced, including solvent losses and by-products. |

| Process Mass Intensity (PMI) | Total mass input per mass of product | Total mass in (kg) / Mass of product (kg) | 1 | Overall process efficiency, including all materials used. |

Table 3: Typical E-Factor Values in the Chemical Industry

| Industry Sector | Product Tonnage | E-Factor (kg waste / kg product) |

| Oil Refining | 10⁶ - 10⁸ | ~0.1 |

| Bulk Chemicals | 10⁴ - 10⁶ | <1 - 5 |

| Fine Chemicals | 10² - 10⁴ | 5 - 50 |

| Pharmaceuticals | 10¹ - 10³ | 25 - 100+ |

| Source: chemanager-online.com |

The direct esterification of 2,5-furandicarboxylic acid with ethanol to produce this compound is a key step in many synthetic routes. The theoretical atom economy for this specific reaction can be calculated as follows:

C₆H₄O₅ (FDCA) + 2 C₂H₆O (Ethanol) → C₁₀H₁₂O₅ (DEFDC) + 2 H₂O (Water)

Molecular Weight of FDCA = 156.09 g/mol

Molecular Weight of Ethanol = 46.07 g/mol

Molecular Weight of this compound = 212.20 g/mol

Molecular Weight of Water = 18.02 g/mol

Atom Economy = [212.20 / (156.09 + 2 * 46.07)] x 100% = 85.45%

This calculation shows that, even under ideal conditions, a significant portion of the reactant mass is converted into the co-product, water. However, this represents a high atom economy for an esterification reaction, especially as the by-product is non-toxic. The practical efficiency, as measured by E-Factor and PMI, would be lower due to factors like incomplete conversion, side reactions, and the use of catalysts and solvents for purification.

Polymerization Chemistry of Diethyl Furan 2,5 Dicarboxylate and Its Analogs

Polycondensation Reaction Mechanisms

Polycondensation is a primary method for synthesizing furan-based polyesters. This process involves the reaction of bifunctional monomers, leading to the formation of a polymer and a small molecule byproduct, such as water or alcohol, which is removed to drive the reaction forward.

Melt Polycondensation Techniques

Melt polycondensation is a widely utilized, solvent-free industrial method for producing high molecular weight polyesters. mdpi.com The process is typically conducted in two stages: an initial esterification or transesterification followed by a polycondensation step at high temperature and under vacuum to facilitate the removal of byproducts. ncsu.eduprimescholars.com

In this approach, FDCA is directly reacted with a diol, such as ethylene (B1197577) glycol (EG), to form monomers or oligomers of dihydroxyethyl furanate. ncsu.edu These intermediates then undergo polycondensation to achieve the desired high molecular weight polymer. ncsu.edu The removal of excess diol and the water byproduct is crucial for driving the equilibrium towards the formation of the polymer. ncsu.edu For instance, the synthesis of poly(ethylene 2,5-furandicarboxylate) (PEF) via direct esterification has yielded a product with a number average molecular weight (Mn) of 28,820 g·mol⁻¹. researchgate.net

A series of fully bio-based homopolyesters of 2,5-furandicarboxylic acid with high molecular weights have been successfully synthesized using a two-stage melt polycondensation process. acs.org This involved reacting the dimethyl ester of 2,5-FDCA with various glycols, where the number of methylene (B1212753) groups ranged from 3 to 6. acs.org

Transesterification is a common and often preferred route for synthesizing furan-based polyesters, frequently utilizing dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD) due to its ease of purification. mdpi.com This method involves the reaction of a diester, like DEFDC or DMFD, with a diol, and is catalyzed by various metal compounds. The process typically occurs in two steps: a transesterification reaction to form a bis(hydroxyalkyl) furan (B31954) dicarboxylate intermediate, followed by polycondensation to build up the polymer chains.

For example, poly(propylene 2,5-furan dicarboxylate)-b-poly(ethylene glycol) (PPFEG) copolymers have been synthesized via melt polycondensation of dimethylfuran-2,5-dicarboxylate (DMFD), 1,3-propanediol (B51772) (PDO), and polyethylene (B3416737) glycol (PEG). mdpi.com Similarly, copolyesters of poly(1,4-cyclohexanedimethylene-co-butylene 2,5-furandicarboxylate) (PBCF) were synthesized through a traditional two-step melt polycondensation process, with transesterification at 180°C and polycondensation between 230°C and 270°C. mdpi.com

The following table summarizes the synthesis of various furan-based polyesters via transesterification-based polycondensation, highlighting the monomers used and the resulting polymer.

| Diethyl furan-2,5-dicarboxylate Analog | Diol | Resulting Polymer |

| Dimethyl furan-2,5-dicarboxylate (DMFD) | 1,3-Propanediol (PDO) and Poly(ethylene glycol) (PEG) | Poly(propylene 2,5-furan dicarboxylate)-b-poly(ethylene glycol) (PPFEG) mdpi.com |

| Dimethyl furan-2,5-dicarboxylate (DMFD) | 1,4-Butanediol (B3395766) (BDO) and 1,4-Cyclohexanedimethanol (B133615) (CHDM) | Poly(1,4-cyclohexanedimethylene-co-butylene 2,5-furandicarboxylate) (PBCF) mdpi.com |

| Dimethyl furan-2,5-dicarboxylate (DMFD) | 1,6-Hexanediol (HDO) and Isosorbide (B1672297) | Poly(1,6-hexamethylene-co-isosorbide-2,5-furandicarboxylate) (PHIF) mdpi.com |

| Dimethyl furan-2,5-dicarboxylate (DMFD) | 1,4-Cyclohexanedimethanol (CHDM) | Poly(1,4-cyclohexanedimethylene-2,5-furanoate) (PCHDMF) mdpi.com |

Solution Polymerization Strategies

Solution polymerization offers an alternative to melt polycondensation, particularly when dealing with monomers that are thermally sensitive or when a solvent is needed to ensure miscibility of the reactants. researchgate.net In this technique, the monomers and catalyst are dissolved in a suitable solvent, and the polymerization is carried out at a controlled temperature. While this method can offer better control over the reaction, it necessitates the removal and recovery of the solvent, which can have economic and environmental implications. Furan-based polyamides and polyesters have been synthesized using solution polymerization, among other methods. researchgate.net

Ring-Opening Polymerization (ROP)

Ring-opening polymerization (ROP) is a chain-growth polymerization mechanism that involves the opening of cyclic monomers to form linear polymers. iaamonline.org For furan-based polyesters, this typically involves the synthesis of cyclic esters from FDCA or its derivatives, which are then polymerized. ROP can offer advantages in controlling the polymer's molecular weight and architecture. iaamonline.org

Frontal ring-opening metathesis polymerization (FROMP) is an energy-efficient variation of ROP. illinois.eduresearchgate.net This technique utilizes the exothermic nature of the polymerization to create a self-propagating reaction front that converts the monomer into a polymer. researchgate.net Research has expanded the range of monomers suitable for FROMP to include cycloaddition products of furan compounds, such as 1,4-dihydro-1,4-epoxynaphthalene (HEN) derivatives. illinois.eduresearchgate.net Varying the substituents on these monomers can modulate the polymerization kinetics and the thermomechanical properties of the resulting materials. illinois.eduresearchgate.net

Enzymatic Polymerization of Furan-Based Esters

Enzymatic polymerization has emerged as a green and sustainable alternative to conventional polymerization methods. acs.orgresearchgate.net This approach utilizes enzymes, typically lipases, as catalysts for polycondensation reactions. These reactions are often conducted under milder conditions, which can help to avoid side reactions like decarboxylation that can occur at the high temperatures required for melt polycondensation. researchgate.net

Immobilized Candida antarctica lipase (B570770) B (CAL-B), commercially known as Novozym 435 (N435), is a commonly used enzyme for the polymerization of furan-based diesters with diols or diamines. acs.orgresearchgate.netresearchgate.net For instance, the polycondensation of this compound (DEFDC) with various aliphatic diols has been successfully catalyzed by N435 in a two-step polymerization reaction carried out in diphenyl ether. acs.org The chain length of the diol and diester, as well as the molar concentration of DEFDC and enzyme loading, have been shown to significantly influence the molecular weight of the resulting copolyesters. acs.org

Similarly, N435 has been used to catalyze the polymerization of dimethyl furan-2,5-dicarboxylate (DMFDCA) with diamines to produce furanic-aliphatic polyamides. researchgate.netrug.nlnih.govacs.org These enzymatic polymerizations can be performed in a single stage in a solvent like toluene (B28343) or in a two-stage process in diphenyl ether, with the two-stage method often yielding higher molecular weight polymers. rug.nlnih.gov For example, poly(octamethylene furanamide) (PA8F) with a weight-average molecular weight up to 54,000 g/mol has been produced through this enzymatic route. researchgate.netrug.nlnih.govacs.org

The following table provides examples of enzymatic polymerization of furan-based esters, detailing the monomers, enzyme, and resulting polymer characteristics.

| Furan-Based Ester | Co-monomer | Enzyme | Resulting Polymer | Molecular Weight (Mw) |

| This compound (DEFDC) | Aliphatic diols (e.g., octane-1,8-diol) | Novozym 435 | Semiaromatic Copolyesters | Varies with diol and DEFDC concentration acs.org |

| Dimethyl furan-2,5-dicarboxylate (DMFDCA) | 1,8-Octanediamine (1,8-ODA) | Novozym 435 | Poly(octamethylene furanamide) (PA8F) | Up to 54,000 g/mol researchgate.netrug.nlnih.govacs.org |

| Dimethyl furan-2,5-dicarboxylate (DMFDCA) | Heteroatom diamines (e.g., 4,9-dioxa-1,12-dodecanediamine) | Novozym 435 | FDCA-based heteroatom polyamides | Higher in bulk polymerization than in solution acs.org |

Lipase-Catalyzed Polyester (B1180765) Synthesis

Enzymatic polymerization, particularly using lipases, presents a more environmentally friendly pathway for synthesizing furan-based polyesters compared to traditional methods. dntb.gov.ua Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a prominent biocatalyst for the polycondensation of this compound (DEFDC) with various diols. acs.orgresearchgate.netrug.nlrug.nl This method offers milder reaction conditions, which can circumvent issues like decarboxylation associated with high-temperature synthesis. researchgate.net

A two-step polymerization reaction in diphenyl ether is a common approach. acs.org For instance, furan-based block copolymers have been synthesized using dimethyl 2,5-furandicarboxylate (DMFDCA), aliphatic linear diols, and bio-based dilinoleic diol with CALB as the biocatalyst. researchgate.net The synthesis of semiaromatic copolyesters from DEFDC and different aliphatic diols and diesters has also been successfully achieved through a two-step, lipase-catalyzed polycondensation in diphenyl ether. acs.org

The reactivity in these enzymatic polymerizations is influenced by the chain length of the comonomers. With high concentrations of DEFDC, longer-chain diols (starting from octane-1,8-diol) show successful reaction, whereas shorter diols like butane-1,4-diol exhibit limited reactivity. acs.org Similarly, the chain length of the diester comonomer affects the reactivity of the diols. acs.org To overcome the poor reactivity of short diols in the presence of high furan content, long-chain fatty dimer diols have been incorporated, leading to polyesters with higher number-average molecular weights (M̅n). acs.org

The enzymatic synthesis of furan-based oligomer diols with high end-group fidelity has been reported using a solvent-free, two-stage polycondensation of dimethyl furan-2,5-dicarboxylate (DMFDCA) and 1,4-cyclohexanedimethanol (1,4-CHDM) catalyzed by immobilized CALB. researchgate.net This process can yield oligofuranoate diols in high yields. researchgate.net

The table below summarizes the findings of a study on the lipase-catalyzed polycondensation of DEFDC with various diols and diesters. acs.org

Furan-based block copolymers can be created through a two-step polycondensation reaction in diphenyl ether, catalyzed by Candida antarctica lipase B (CAL-B). rsc.org This process uses dimethyl 2,5-furandicarboxylate (DMFDCA), α,ω-aliphatic linear diols (α,ω-ALD), and bio-based dilinoleic diol (DLD) as starting materials. rsc.org The resulting copolymers consist of a hard segment of poly(alkyl furanoate) and a soft segment of poly(dilinoleic furanoate). rsc.org High-molecular-weight copolymers were obtained when using diols with lower melting points, such as 1,10-decanediol (B1670011) and 1,12-dodecanediol, as this prevented product precipitation and maintained catalyst accessibility. rsc.org The dispersity index (Đ) of these copolyesters typically ranges from 1.9 to 3.0, which is characteristic of step-growth polycondensation reactions. rsc.org

Biocatalyst Recyclability and Efficiency

A key advantage of using immobilized enzymes like Candida antarctica lipase B (CALB) is their potential for recyclability, which can significantly reduce production costs. researchgate.net The efficiency and stability of the biocatalyst are crucial for its practical application in continuous polymerization processes.

Immobilized CALB has demonstrated the ability to be recycled, although a decrease in product yield with each reuse cycle has been observed. researchgate.net For example, in the synthesis of oligofuranoate diols, a reduction in yield of approximately 20% was noted with each additional use of the immobilized biocatalyst. researchgate.net

The stability of immobilized CALB has been studied in simulated continuous polymerization processes. In one study, CALB immobilized on polypropylene (B1209903) beads was used for the polymerization of dimethyl adipate (B1204190) and 1,4-butanediol. mdpi.com The preparation showed comparable stability to the commercial enzyme Novozym 435 over 10 cycles, although it produced lower molecular weights at lower conversion rates in a continuous process. mdpi.com However, in a batch reaction over 24 hours, the same preparation yielded higher molecular weight polyesters compared to Novozym 435. mdpi.com

The reusability of lipases can be very high under certain conditions. For instance, under "dry" or "water-saturated" conditions, the recycling number of an enzyme can be as high as 30 times. rsc.org The development of fed-batch processes and the use of covalently immobilized enzymes can further enhance the economic feasibility of enzymatic polymerization by improving recyclability, stability, and ease of separation. rsc.org

The table below presents data on the stability of an immobilized CALB preparation in a simulated continuous polymerization process. mdpi.com

Synthesis of Furan-2,5-dicarboxylate-Based Homopolymers

Poly(ethylene 2,5-furandicarboxylate) (PEF) and Related Poly(alkyl furanoates)

Poly(ethylene 2,5-furandicarboxylate) (PEF) is a bio-based polyester that has garnered significant attention as a potential replacement for petroleum-derived poly(ethylene terephthalate) (PET). ncsu.edunih.gov It is synthesized from 2,5-furandicarboxylic acid (FDCA) or its derivatives and ethylene glycol (EG). nih.govresearchgate.net PEF exhibits enhanced mechanical and thermal properties compared to PET due to the rigid furan ring in its structure. researchgate.net

The synthesis of high-molecular-weight PEF is typically achieved through a two-stage melt polycondensation method, involving esterification followed by polycondensation. nih.govmdpi.com This process often utilizes catalysts such as titanium-based compounds or antimony trioxide. ncsu.eduresearchgate.net For instance, PEF can be prepared from dimethyl furan-2,5-dicarboxylate (DMFD) and ethylene glycol with tetrabutyl titanate (TBT) as a catalyst. nih.gov The reaction is conducted in several steps at increasing temperatures under an inert atmosphere. nih.gov

To achieve the high molecular weight required for applications like food packaging, a subsequent solid-state polymerization (SSP) step is often employed. nih.gov SSP is performed on the partially crystalline prepolymer at a temperature between its glass transition temperature (Tg) and melting temperature (Tm). nih.gov This process can significantly increase the intrinsic viscosity and, consequently, the molecular weight of the PEF. nih.gov For example, an initial intrinsic viscosity of 0.28 dL/g can be increased to over 1.0 dL/g through a multi-step SSP process. nih.gov

The table below shows the results of a two-step SSP process for increasing the molecular weight of PEF. nih.gov

Poly(butylene 2,5-furandicarboxylate) (PBF)

Poly(butylene 2,5-furandicarboxylate) (PBF) is another important furan-based polyester, considered a bio-based alternative to poly(butylene terephthalate) (PBT). ncsu.eduacs.org It is synthesized from 2,5-furandicarboxylic acid (FDCA) and 1,4-butanediol (BDO). ncsu.eduacs.org

The synthesis of PBF is commonly carried out via a two-stage melt-polycondensation process using a catalyst like titanium tetraisopropoxide (Ti[OiPr]4). acs.orgnortheastern.edu The polymerization conditions, including catalyst concentration, reaction time, and temperature of the second stage, are optimized to achieve a desired molecular weight. acs.orgnortheastern.edu The resulting PBF exhibits thermal and mechanical properties similar to PBT. acs.orgnortheastern.edu

The molecular weight of PBF has a significant influence on its mechanical properties. A brittle-to-ductile transition is observed as the weight-average molecular weight (Mw) increases from 16,000 to 27,000 g/mol . acs.orgnortheastern.edu At an Mw of 38,000 g/mol , PBF demonstrates a Young's modulus exceeding 900 MPa and an elongation at break greater than 1000%. acs.orgnortheastern.edu

The table below presents the influence of molecular weight on the tensile properties of PBF. acs.org

Other Homopoly(alkyl furanoates)

Besides PEF and PBF, other homopoly(alkyl furanoates) have been synthesized and characterized. One such example is poly(propylene 2,5-furandicarboxylate) (PPF), which is synthesized from FDCA and 1,3-propanediol (PDO). ncsu.eduacs.org PPF has a higher glass transition temperature and lower processing temperature compared to its terephthalate-based counterpart. acs.org

The synthesis of PPF can be achieved through direct esterification of FDCA and PDO. acs.org The properties of PPF, such as its low fracture elongation, can be modified through copolymerization. acs.org

Poly(hexylene 2,5-furandicarboxylate) (PHF) is another furan-based polyester, synthesized from renewable monomers, and is structurally similar to poly(hexamethylene terephthalate) (PHT). ncsu.edu

The synthesis of a range of poly(alkylene 2,5-furandicarboxylate)s with varying numbers of methylene groups in the diol monomer has been explored. acs.org These polyesters are typically synthesized via melt polycondensation of the dimethyl esters of FDCA with different linear aliphatic diols. acs.org The thermal properties of these homopolymers, such as their glass transition temperature (Tg), are influenced by the length of the aliphatic chain in the diol. acs.org

The table below shows the molecular weights and dispersity of copolyesters synthesized from a physical mixture of 2,5- and 2,4-FDCA isomers with ethylene glycol. acs.org

Synthesis of Furan-2,5-dicarboxylate-Based Copolymers

Copolymerization is a versatile strategy to tailor the properties of furan-2,5-dicarboxylate (FDCA)-based polyesters for specific applications. nih.govncsu.edu By incorporating a second monomer, properties such as flexibility, biodegradability, and thermal characteristics can be modified. nih.govncsu.edu A wide variety of FDCA-based copolyesters have been synthesized, primarily through melt polycondensation at high temperatures. nih.gov

For instance, copolyesters of poly(butylene 2,5-furandicarboxylate) (PBF) with aliphatic diacids like adipic acid have been prepared, resulting in poly(butylene adipate-co-butylene 2,5-furandicarboxylate)s (PBAFs). ncsu.edu These copolymers can exhibit biodegradability depending on the FDCA content. ncsu.edu

The introduction of comonomers like 1,4-cyclohexanedimethanol (CHDM) into poly(ethylene 2,5-furandicarboxylate) (PEF) has been shown to improve its mechanical and barrier properties. ncsu.eduncsu.edu Similarly, copolymerizing PEF with bio-based 1,5-pentanediol (B104693) can enhance its tensile strength and oxygen barrier properties. ncsu.edu The resulting poly(ethylene-co-1,5-pentylene 2,5-furandicarboxylate)s (PEPeFs) with a high PEF content have shown significantly improved elongation at break and impact strength. ncsu.edu

Copolymerization can also be used to create fully renewable-based poly((ether)ester)s by reacting FDCA with poly(ethylene glycol) (PEG) and isosorbide. ncsu.edu The resulting copolymers are amorphous with high glass transition temperatures. ncsu.edu

Enzymatic polymerization has also been employed for the synthesis of furan-based copolymers under milder conditions. nih.gov For example, copolymers have been prepared from dimethyl furan-2,5-dicarboxylate (DMFD), 2,5-bis(hydroxymethyl)furan, and aliphatic linear diols using this method. nih.gov

The table below provides examples of FDCA-based copolyesters and the properties that are modified through copolymerization.

Incorporation of Aliphatic Diols and Diesters

The synthesis of semiaromatic copolyesters through the polycondensation of this compound (DEFDC) with a variety of aliphatic diols and diesters has been a subject of significant research. rsc.org Enzymatic catalysis, particularly with immobilized lipase from Candida antarctica (Novozym 435), has emerged as a sustainable method for these polymerizations. acs.org

The chain length of the aliphatic diol comonomer plays a crucial role in the success of the polymerization. Research has shown that with higher concentrations of DEFDC (up to 90 mol%), successful reactions are achieved with longer chain diols, such as octane-1,8-diol. researchgate.net In contrast, shorter diols like butane-1,4-diol show limited reactivity at high DEFDC concentrations, only reacting successfully at lower furan contents (around 25 mol%). researchgate.net The incorporation of long-chain fatty dimer diols can overcome the poor reactivity observed with short diols in the presence of high furan content, leading to polyesters with higher number-average molecular weights (M̅n). researchgate.net

Similarly, when varying the aliphatic diester component, the chain length influences the reactivity. For instance, shorter diols like hexane-1,6-diol exhibit better reactivity with longer chain diesters. researchgate.net Conversely, a long-chain diol such as dodecane-1,12-diol shows good reactivity with a range of diesters. researchgate.net In general, when copolyesters are prepared using dimethyl 2,5-furandicarboxylate (DMFDCA), 2,5-bis(hydroxymethyl)furan (BHMF), and an aliphatic comonomer, a notable decrease in molecular weight is observed when the aliphatic monomer is changed from a diol to a diacid ethyl ester. acs.orgacs.org This highlights the distinct activity of the enzyme towards different building blocks. acs.org

The enzymatic polymerization is typically carried out in a two-step process in a solvent like diphenyl ether. rsc.org The resulting copolyesters are characterized for their molecular weight, thermal properties, and crystalline structure using techniques such as nuclear magnetic resonance (NMR), gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and wide-angle X-ray scattering (WAXS). researchgate.net The thermal properties, such as the melting temperature (Tm), often show a pseudoeutectic behavior as a function of increasing DEFDC content. researchgate.net

| Furan Dicarboxylate | Aliphatic Diol | Aliphatic Diester | Key Finding | Reference |

|---|---|---|---|---|

| DEFDC | Butane-1,4-diol | Not specified | Reacts successfully only at low DEFDC concentrations (25 mol%). | researchgate.net |

| DEFDC | Octane-1,8-diol | Not specified | Successfully reacts at high DEFDC concentrations (up to 90 mol%). | researchgate.net |

| DEFDC | Hexane-1,6-diol | Various | Shows better reactivity towards longer chain diesters. | researchgate.net |

| DEFDC | Dodecane-1,12-diol | Various | Reactive towards all tested diesters. | researchgate.net |

| DMFDCA | Various linear diols | Various diacid ethyl esters | Changing the comonomer from a diol to a diacid ethyl ester leads to a significant decrease in molecular weight. | acs.orgacs.org |

Block Copolymer Architectures

The synthesis of furan-based block copolymers represents a significant advancement in tailoring the properties of these biobased materials. A notable strategy involves a two-step polycondensation reaction catalyzed by Candida antarctica lipase B (CAL-B) in diphenyl ether. grafiati.com This method utilizes dimethyl 2,5-furandicarboxylate (DMFDCA), α,ω-aliphatic linear diols (α,ω-ALD), and a bio-based dilinoleic diol (DLD). grafiati.com

In this architecture, the segments formed from DMFDCA and the shorter α,ω-aliphatic linear diols (e.g., 1,6-hexanediol, 1,8-octanediol, 1,10-decanediol, 1,12-dodecanediol) constitute the "hard segments." grafiati.com The long-chain dilinoleic diol, with its 36 carbon atoms, forms the "soft segment." grafiati.com The low cohesion energy of the DLD segment imparts free rotation of carbon-carbon bonds, a characteristic feature of soft segments in block copolymers. rsc.org

The molecular weight of the resulting copolymers is influenced by the chain length of the α,ω-ALD used for the hard segments. Research indicates that using longer chain α,ω-ALDs yields furan-based copolyesters with higher number-average (Mn) and weight-average (Mw) molecular weights. grafiati.com This phenomenon is consistent with other studies on furanic-aliphatic polyesters. The dispersity index (Đ) values for these block copolymers typically range from 1.9 to 3.0, which is characteristic of polymers obtained through step-growth polycondensation. researchgate.net The successful synthesis and structure of these block copolymers are confirmed through analytical techniques such as NMR, Fourier transform infrared spectroscopy (FTIR), and size exclusion chromatography (SEC). grafiati.com

Semiaromatic Copolyesters

The development of biobased semiaromatic copolyesters from this compound (DEFDC) is driven by the goal of creating sustainable alternatives to petroleum-derived aromatic polyesters like PET. rsc.orgresearchgate.net Furan-2,5-dicarboxylic acid (FDCA) and its esters are considered green aromatic monomers that can be used to design copolyesters with enhanced properties. rsc.org

Enzymatic polycondensation using immobilized lipase is an effective and eco-friendly approach to synthesize these materials. rsc.org The process typically involves a two-step reaction in a high-boiling solvent such as diphenyl ether, reacting DEFDC with various aliphatic diols and diesters. rsc.org The properties of the resulting semiaromatic copolyesters are highly dependent on the molar concentration of DEFDC and the chain length of the comonomers. researchgate.net

Key findings from these studies include:

Influence of Diol Chain Length: With high proportions of DEFDC, significant differences in molecular weight build-up are observed. Longer diols, starting from octane-1,8-diol, are necessary for successful polymerization, whereas short diols like butane-1,4-diol show limited reactivity. researchgate.net

Influence of Diester Chain Length: The reactivity is also dependent on the combination of diol and diester chain lengths. For example, shorter diols show better reactivity with longer diesters. researchgate.net

Overcoming Reactivity Limitations: The incorporation of long-chain fatty dimer diols, such as Pripol 2033, has been shown to overcome the poor reactivity of short diols in high-furan-content systems, enabling the synthesis of higher molecular weight polyesters. researchgate.net

Thermal and Crystalline Properties: The thermal behavior of these copolyesters, as analyzed by DSC, often exhibits a pseudoeutectic melting point depression as the molar percentage of DEFDC increases. WAXS analysis confirms changes in the crystalline phase with varying composition. researchgate.net

These studies demonstrate the successful synthesis of a range of DEFDC-based semiaromatic copolyesters with tunable properties, paving the way for their application as high-performance biobased materials. researchgate.net

Emerging Polymer Architectures and Functionalization

Beyond linear copolyesters, research is expanding into more complex and functionalized polymer architectures derived from furan-based monomers. These emerging structures offer tailored properties and new potential applications.

Furan-Comprising Polyester Oligomer Diols

Furan-comprising polyester oligomer diols, which are α,ω-telechelic diols, are valuable as reactive building blocks for larger polycondensates like polyurethanes, polyesters, and polyesteramides. ncsu.edursc.org The hydroxyl end-groups allow for further reactions, making them useful as, for example, reactive flame retardants. ncsu.eduresearchgate.net

An efficient and sustainable route for their synthesis is the lipase-catalyzed, solvent-free, two-stage polycondensation of dimethyl furan-2,5-dicarboxylate (DMFDCA) with a diol such as 1,4-cyclohexanedimethanol (1,4-CHDM). ncsu.eduresearchgate.net This enzymatic method, using immobilized Candida antarctica Lipase B (CalB), can produce oligofuranoate diols with excellent end-group fidelity and high yields (up to 95%). ncsu.eduresearchgate.net

The molecular weight of the resulting oligomers can be controlled and is typically determined using 1H NMR spectroscopy. ncsu.edu For instance, the repeating unit of poly(butylene) furanoate has a molecular weight of 210.18 g/mol , while poly(methoxycyclohexyl) furanoate has a repeating unit molecular weight of 264.27 g/mol . ncsu.edu The synthesis procedure has been successfully scaled up, indicating its potential for industrial application. ncsu.eduresearchgate.net While the immobilized enzyme can be recycled to reduce costs, a decrease in product yield of about 20% with each reuse has been noted. ncsu.eduresearchgate.net

| Monomers | Catalyst | Synthesis Method | Key Features | Reference |

|---|---|---|---|---|

| DMFDCA and 1,4-CHDM | Immobilized CalB | Solvent-free, two-stage polycondensation | Excellent end-group fidelity, yield up to 95%. | ncsu.eduresearchgate.net |

| DMFDCA and Diethylene Glycol | Immobilized CalB | Polycondensation | Used to produce α,ω-telechelic diols. | rsc.org |

Glycerol-Based Furanic Polyesters

The use of glycerol (B35011), a readily available and renewable resource, in combination with furan dicarboxylates opens the door to creating branched and cross-linked polyester architectures. The condensation of 2,5-furandicarboxylic acid (FDCA) with glycerol in the presence of a catalyst like antimony(III) oxide (Sb2O3) at elevated temperatures yields a branched polyester resin.

More targeted syntheses have been developed as well. The production of polydiglycerol-2,5-furandicarboxylate (PDGF) has been achieved through a polytransesterification reaction between this compound (DEFDC) and diglycerol, catalyzed by cobalt(II) acetate (B1210297) (Co(Ac)2·4H2O). grafiati.com In parallel research, a regioselective acylation of the primary hydroxyl group of glycerol has been observed during the transesterification with an FDCA diester, forming a symmetric prepolymer that is ready for subsequent polymerization. ncsu.edu The synthesis of a more soluble and hydrophilic diglycerol-based furanic polyester has also been reported. ncsu.edu These biobased polymers have been characterized by various techniques including NMR, FTIR, DSC, TGA, and XRD. ncsu.edu

Structure Property Relationships in Furan 2,5 Dicarboxylate Polymers

Influence of Furan (B31954) Ring Structure on Polymer Characteristics

The furan ring, a key component of furan-2,5-dicarboxylic acid (FDCA)-based polyesters, significantly influences the polymer's properties. researchgate.netnih.govrsc.org Its rigid and non-linear structure imparts stiffness to the polymer chain, which is a major factor in the high performance of these materials. researchgate.netnih.gov The polarity of the furan ring and the difficulty of furan-ring flipping contribute to the excellent barrier properties of these polyesters. researchgate.netsemanticscholar.org

Impact of Comonomer Structure and Chain Length on Macromolecular Properties

The properties of furan-2,5-dicarboxylate (B1257723) polymers can be finely tuned by varying the structure and chain length of the comonomer, typically a diol. nih.govmdpi.com

Aliphatic Diols: The length of the aliphatic diol chain has a significant impact on the thermal and mechanical properties of the resulting polyester (B1180765). nih.gov Generally, as the number of methylene (B1212753) units in the diol increases, the flexibility of the polymer chain increases. mdpi.com This leads to a decrease in the glass transition temperature (Tg) and melting temperature (Tm). nih.govunict.it For instance, polyesters synthesized with longer diols (e.g., C8, C9, C10, C12) exhibit lower Tg values (below 0°C) and become more ductile with inferior mechanical properties compared to those with shorter diols. nih.gov

Cyclic Diols: The incorporation of cyclic comonomers, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), can significantly alter the polymer's properties. Adding CHDM to poly(ethylene 2,5-furandicarboxylate) (PEF) can increase the elongation at break and impact strength, attributed to the enhanced chain mobility from the cyclohexane (B81311) ring's conformational transitions. ncsu.edu Similarly, using 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO) to modify poly(propylene 2,5-furandicarboxylate) (PPF) can transform the semi-crystalline polymer into a fully crystalline one with increased transparency and a higher Tg. ncsu.edu

Aromatic and Other Comonomers: Copolymerization with other diacids or hydroxy acids also provides a route to modify properties. For example, introducing isosorbide (B1672297) (ISB), a rigid bio-based diol, can increase the Tg of the resulting copolyester. nih.gov The copolymerization of FDCA with terephthalic acid (TPA) can lead to materials with exceptional thermal stability. mdpi.com

The following table summarizes the effect of different comonomers on the properties of furan-2,5-dicarboxylate polymers:

| Comonomer | Effect on Polymer Properties |

| Long-chain aliphatic diols | Increased flexibility, decreased Tg and Tm, more ductile. nih.gov |

| 1,4-cyclohexanedimethanol (CHDM) | Increased elongation at break and impact strength. ncsu.edu |

| 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) | Increased crystallinity, transparency, and Tg. ncsu.edu |

| Isosorbide (ISB) | Increased Tg. nih.gov |

| Terephthalic acid (TPA) | Enhanced thermal stability. mdpi.com |

Crystallinity and Morphology of Furanic Polyesters

The crystallinity of furan-2,5-dicarboxylate polyesters is a critical factor influencing their mechanical, thermal, and barrier properties. ncsu.edunih.gov The ability of these polymers to crystallize is influenced by the furan ring's structure, the comonomer used, and processing conditions. nih.govncsu.edu

Furan-based polyesters like poly(ethylene 2,5-furandicarboxylate) (PEF) exhibit a high tendency to form crystalline structures. ncsu.edu The morphology of these polyesters can range from completely amorphous to semi-crystalline, depending on the specific polymer and its thermal history. unict.itnih.gov For example, poly(butylene 2,5-furandicarboxylate) (PBF) and poly(hexamethylene 2,5-furandicarboxylate) (PHF), which have an even number of methylene groups in their diol subunit, tend to develop a three-dimensional ordered crystalline phase. unict.itnih.gov In contrast, poly(propylene 2,5-furandicarboxylate) (PPF) and poly(pentamethylene 2,5-furandicarboxylate) (PPeF), with an odd number of methylene groups, may remain amorphous. unict.itnih.gov

The crystal structure of some furanic polyesters has been determined. For instance, PBF has been found to have a triclinic crystal structure, similar to the α- and β-forms of poly(butylene terephthalate) (PBT). ncsu.edu The presence of a mesophase, a state of matter intermediate between liquid and solid, has also been observed in some furan-based polyesters, which can significantly impact their properties. unict.itnih.govnih.gov

The degree of crystallinity can be influenced by copolymerization. For instance, the addition of 10% 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) to PPF can transform the semi-crystalline polymer into a fully crystalline one. ncsu.edu The introduction of fillers like graphene nanoplatelets and silica (B1680970) nanoparticles has also been shown to enhance the crystallization of poly(hexylene 2,5-furandicarboxylate) (PHF). nih.gov

Thermal Transitions and Stability in Furan-2,5-dicarboxylate Polymers

The thermal properties of furan-2,5-dicarboxylate polymers, including their glass transition temperature (Tg), melting temperature (Tm), and thermal stability, are crucial for their processing and application. nih.govmdpi.comncsu.edu

Thermal Transitions (Tg and Tm): The Tg and Tm of these polymers are highly dependent on the chemical structure of the repeating unit. As previously mentioned, increasing the chain length of the aliphatic diol generally leads to a decrease in both Tg and Tm due to increased chain flexibility. nih.govunict.it For example, polyesters derived from C3 to C8 diols exhibit Tg values ranging from 21.8°C to 89.9°C and Tm values from 148.2°C to 210.4°C. nih.gov In contrast, furan-based polyesters generally show lower melting temperatures compared to their terephthalate (B1205515) counterparts, which may be due to a less effective crystal packing. unict.it

The following table provides a summary of the thermal transitions for some common furan-2,5-dicarboxylate homopolyesters:

| Polymer | Tg (°C) | Tm (°C) |

| PEF (Poly(ethylene 2,5-furandicarboxylate)) | 75-80 ncsu.edu | 210-215 ncsu.edu |

| PPF (Poly(propylene 2,5-furandicarboxylate)) | 55.5 ncsu.edu | ~150 nih.gov |

| PBF (Poly(butylene 2,5-furandicarboxylate)) | 32-40 nih.govncsu.edu | 169-173 nih.govncsu.edu |

| PHF (Poly(hexylene 2,5-furandicarboxylate)) | ~-9 nih.gov | ~140 nih.gov |

Thermal Stability: Furan-2,5-dicarboxylate polymers generally exhibit good thermal stability. ncsu.edu For example, poly(ethylene 2,5-furandicarboxylate) (PEF) is thermally stable up to around 300°C. ncsu.edu The thermal degradation of these polyesters has been studied, and it is understood that the degradation mechanism can become more complex at higher temperatures. ncsu.edu The thermal stability can be influenced by the comonomer. For instance, copolyesters of FDCA and terephthalic acid can exhibit exceptional thermal stability, with degradation occurring above 350°C. mdpi.com However, the introduction of certain linkages, like carbonate groups, can decrease the thermal stability. mdpi.com

Mechanical Performance and Deformation Behavior of Furan-Based Materials

The mechanical properties of furan-2,5-dicarboxylate polymers are a key attribute, making them suitable for a range of applications. nih.govncsu.edu These properties are intrinsically linked to the polymer's chemical structure, crystallinity, and molecular weight. researchgate.net

Furan-based polyesters can exhibit high tensile strength and modulus. For example, poly(ethylene 2,5-furandicarboxylate) (PEF) has a reported tensile modulus of 2070 MPa and a tensile strength of 66.7 MPa. ncsu.edu Poly(propylene 2,5-furandicarboxylate) (PPF) also shows significant mechanical strength with a tensile modulus of 1500 MPa and a tensile strength of 68 MPa. nih.gov

The chain length of the diol comonomer plays a significant role in the mechanical performance. As the length of the aliphatic chain increases, the tensile modulus generally decreases, while the elongation at break can increase, indicating a transition to more ductile behavior. nih.gov For instance, polyesters synthesized from C3 to C8 diols show tensile moduli ranging from 340 to 2070 MPa and elongations at break from 4.2% to 210%. nih.gov

Copolymerization is a powerful tool to tailor the mechanical properties. The incorporation of 1,4-cyclohexanedimethanol (CHDM) into PEF can lead to a dramatic increase in elongation at break and impact strength, enhancing the material's ductility. ncsu.edu

The table below presents a selection of mechanical properties for various furan-2,5-dicarboxylate polymers:

| Polymer | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| PEF (Poly(ethylene 2,5-furandicarboxylate)) | 2070 nih.govncsu.edu | 66.7 ncsu.edu | 4.2 nih.govncsu.edu |

| PPF (Poly(propylene 2,5-furandicarboxylate)) | 1500 nih.gov | 68 nih.gov | - |

| PBF (Poly(butylene 2,5-furandicarboxylate)) | ~1000 nih.gov | - | - |

| PECF (Poly(ethylene-co-1,4-cyclohexanedimethylene 2,5-furandicarboxylate)) | 59-75 researchgate.net | - | 79 ± 18 ncsu.edu |

Barrier Properties and Gas Permeability of Furanic Polyesters

A standout feature of furan-2,5-dicarboxylate polyesters is their excellent barrier properties against gases such as oxygen (O2) and carbon dioxide (CO2), making them highly attractive for packaging applications. researchgate.netsemanticscholar.orgncsu.edu

The superior gas barrier performance of furan-based polyesters compared to their terephthalate counterparts, like poly(ethylene terephthalate) (PET), is attributed to the unique structure of the furan ring. researchgate.netsemanticscholar.org The polarity of the furan ring and the restricted "ring-flipping" motion hinder the diffusion of gas molecules through the polymer matrix. researchgate.netsemanticscholar.org Compared to PET, poly(ethylene 2,5-furandicarboxylate) (PEF) exhibits an approximately 11-fold reduction in oxygen permeability and a 19 to 31-fold reduction in CO2 permeability. researchgate.netsemanticscholar.org

The length of the diol comonomer also influences the barrier properties. While PEF and poly(propylene 2,5-furandicarboxylate) (PPF) show little difference in their gas permeability, an increase in the number of methylene groups to four, as in poly(butylene 2,5-furandicarboxylate) (PBF), leads to a significant increase in oxygen permeability, while the CO2 permeability remains largely unchanged. researchgate.netsemanticscholar.org

Copolymerization can be used to modify the barrier properties. For instance, modification of PPF with 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) can decrease the O2 and CO2 barrier properties, although the resulting copolyester still maintains good barrier performance. ncsu.edu Conversely, certain copolyesters, such as those modified with CHDM, have shown considerably lower O2 permeability compared to PET. ncsu.edu The presence of a mesophase in some furanic polyesters has also been linked to their outstanding barrier properties. unict.it

Catalysis and Reaction Mechanism Studies in Furan 2,5 Dicarboxylate Chemistry

Heterogeneous Catalysis in Diester Production

Heterogeneous catalysts are advantageous for the synthesis of furan-2,5-dicarboxylic acid (FDCA) and its esters due to their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling. google.com These solid catalysts are often employed in the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical, to produce FDCA, which can then be esterified to diethyl furan-2,5-dicarboxylate (B1257723). wikipedia.orgacs.org

A variety of supported metal catalysts have been investigated for the synthesis of FDCA and its derivatives. Gold catalysts supported on cerium oxide (Au/CeO2) have shown significant promise. rsc.orgresearchgate.net The catalytic activity is influenced by the morphology of the CeO2 support, with nanorods providing higher efficiency compared to cubes or octahedra. rsc.orgresearchgate.net This is attributed to a higher concentration of oxygen vacancies at the Au-CeO2 interface on the nanorod support, which promotes the catalytic activity. rsc.org Studies have demonstrated that Au/CeO2 catalysts can achieve high yields of FDCA (90-95%) from concentrated solutions of HMF-acetal, a protected form of HMF, by suppressing undesirable side reactions. shokubai.org

The synergistic effect between the gold nanoparticles, the Lewis acidic sites on the ceria support, and a homogeneous base facilitates the activation of hydroxyl and aldehyde groups, as well as molecular oxygen, driving the oxidation reaction. rsc.orgresearchgate.net For instance, the turnover frequency (TOF) for HMF oxidation was found to be significantly higher for Au/CeO2-rod catalysts compared to those with other CeO2 morphologies. researchgate.net

Table 1: Performance of Au/CeO₂ Catalysts with Different Support Morphologies in HMF Oxidation

| Catalyst | Support Morphology | TOF (min⁻¹) | Reference |

| Au/CeO₂ | Rod | 7.1 | researchgate.net |

| Au/CeO₂ | Cube | 1.5 | researchgate.net |

| Au/CeO₂ | Octahedron | 0.14 | researchgate.net |

While specific data on PdCoBi/C and CoMn@NC catalysts for the direct synthesis of diethyl furan-2,5-dicarboxylate is not extensively detailed in the provided search results, the use of cobalt and manganese catalysts is noted in the broader context of oxidizing HMF to FDCA. google.com However, concerns about the toxicity and corrosiveness of cobalt and manganese compounds, especially in the presence of bromide, have been raised, favoring the use of noble metal heterogeneous catalysts. google.com

Medium and strong basic sites on the support, such as those found in hydrotalcite (Mg3Al-HT), were shown to facilitate the absorption of intermediate species, thereby promoting the desired oxidative esterification. researchgate.net In contrast, neutral or acidic supports tended to favor aldol (B89426) condensation reactions. researchgate.net The basicity of the support can also influence the electronic state of the supported gold nanoparticles, enhancing the selectivity of the oxidative esterification. researchgate.net For example, an Au/Mg3Al-HT catalyst demonstrated high selectivity (97.8%) for dimethyl furan-2,5-dicarboxylate at nearly complete conversion of DFF. researchgate.net

Conversely, in other catalytic systems like CO2 hydrogenation, increasing the acidity of the support (e.g., Nb2O5) can enhance conversion rates due to strong metal-support interactions, but may be detrimental to the selectivity for certain products. kaist.ac.kr This highlights the importance of tailoring the support's properties to the specific requirements of the desired reaction.

Homogeneous Catalysis for Diester and Polymer Synthesis

Homogeneous catalysts, while presenting separation challenges, are also employed in the production of furan-based diesters and their subsequent polymerization. google.com For the synthesis of polyethylene (B3416737) furanoate (PEF), a polyester (B1180765) with properties similar to PET, from FDCA and ethylene (B1197577) glycol, homogeneous metal catalysts are often used. google.comresearchgate.netncsu.edu

One common approach involves a two-step process: direct esterification of FDCA with an alcohol, followed by polycondensation. ncsu.edu For example, antimony trioxide (Sb2O3) has been used as a catalyst for the condensation polymerization of the initial esterification product to yield PEF. ncsu.edu Similarly, tetrabutyl titanate (TBT) has been utilized as a catalyst in the direct esterification method for synthesizing copolyesters from terephthalic acid (TPA), FDCA, and propanediol (B1597323) (PD). ncsu.edu

In some instances, a small amount of a strong acid like hydrochloric acid is used to catalyze the initial esterification of FDCA with ethylene glycol. ncsu.edu While effective, the use of homogeneous catalysts containing metals like cobalt and manganese is sometimes avoided due to concerns about toxicity and the complexity of their removal from the final product. google.com

The synthesis of dimethyl furan-2,5-dicarboxylate can be achieved through the condensation of furan-2,5-dicarboxylic acid with dimethyl carbonate in the presence of a homogeneous system comprising lithium carbonate and tetramethylammonium (B1211777) bromide in N,N-dimethylformamide, achieving a high yield of 98.62%. chemicalbook.com

Biocatalysis Mechanisms and Kinetics

Biocatalysis offers an environmentally friendly alternative for the synthesis of furan-based compounds, operating under mild conditions with high selectivity. nih.gov Enzymes, particularly lipases, have demonstrated significant potential in the synthesis of both furan-based diesters and polyesters. researchgate.netdntb.gov.ua

Candida antarctica lipase (B570770) B (CALB) is a versatile and frequently used biocatalyst in furan (B31954) chemistry. researchgate.net It has been successfully employed in the polycondensation of this compound (DEFDC) with various aliphatic diols to produce bio-based semiaromatic copolyesters. acs.org The effectiveness of CALB-catalyzed polymerization is influenced by the chain length of the diol and the molar concentration of DEFDC. acs.org For instance, longer diols like octane-1,8-diol can react with higher concentrations of DEFDC (up to 90%) compared to shorter diols such as butane-1,4-diol (only 25%). acs.org

Lipases exhibit typoselectivity, meaning they have preferences for certain types of substrates. researchgate.net For example, some lipases are more active towards triacylglycerols with long-chain fatty acids, while others, like CALB, show high efficiency with medium-chain substrates. researchgate.net This selectivity is a key factor in designing efficient biocatalytic processes. CALB has also been used to catalyze the synthesis of other furanic-aliphatic polyesters, including poly(butylene furanoate) (PBF) and poly(hexamethylene furanoate) (PHF). researchgate.net

Table 2: Influence of Diol Chain Length on CALB-Catalyzed Polycondensation with DEFDC

| Diol | Maximum DEFDC Incorporation | Reference |

| Butane-1,4-diol | 25% | acs.org |

| Octane-1,8-diol | 90% | acs.org |

The solvent system plays a critical role in enzymatic reactions, influencing both enzyme activity and stability. researchgate.net In the lipase-catalyzed synthesis of semiaromatic copolyesters from DEFDC, diphenyl ether has been used as a solvent in a two-step polymerization reaction. acs.org

For other biocatalytic cascades, such as the conversion of HMF to FDCA, biphasic or microaqueous systems can be advantageous. nih.gov These systems combine the benefits of an aqueous environment, which is generally preferred by enzymes, with an organic solvent that can be more suitable for hydrophobic substrates. nih.gov For example, the use of cyclopentyl methyl ether (CPME), a greener solvent, has been explored. nih.gov Lipases often exhibit interfacial activation, meaning their activity is enhanced in biphasic systems compared to purely aqueous conditions. nih.gov The choice of solvent can also be strategic for subsequent reaction steps; for instance, using ethyl acetate (B1210297) as both a solvent and a potential substrate in a cascade reaction. nih.gov Studies have shown that some enzymes, like galactose oxidase, can maintain their catalytic activity even in the presence of organic solvents with very low water content (as low as 1% v/v). nih.gov

Mechanistic Investigations of Furan Ring Formation and Functionalization

The formation of the furan ring and its subsequent functionalization to yield this compound (DEFDC) is a multi-step process that can start from various biomass-derived precursors. One of the prominent pathways involves the use of galactaric acid (mucic acid), an oxidation product of galactose.

Mechanistic studies have proposed a pathway for the one-pot synthesis of dialkyl furan-dicarboxylates from galactaric acid. acs.org In this proposed mechanism, the reaction proceeds through several key intermediates. Initially, under acidic conditions, an intramolecular cyclization of the dialkyl galactarate occurs via etherification between the hydroxyl groups at the C2 and C5 positions, leading to the formation of a five-membered cyclic intermediate. acs.org Subsequent dehydration of this intermediate at the C3 and C4 positions results in the formation of the furan ring, yielding the desired 2,5-dicarboxylate structure. acs.org

Another proposed route involves the formation of a bicyclic compound as an intermediate. acs.org The carbonyl group at the C5 position of the five-membered cyclic intermediate can be activated under acidic conditions, promoting a further intramolecular cyclization to form a bicyclic species. acs.org This bicyclic intermediate then undergoes rearrangement and dehydration to form the aromatic furan ring of the 2,5-DAF. The detection of alkyl 2-furoate as a by-product in some syntheses provides evidence for competing reaction pathways, possibly involving decarboxylation. acs.org

General methods for the synthesis of the furan ring itself include the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones under non-aqueous acidic conditions, and the Feist-Benary furan synthesis. pharmaguideline.com Furan can also be formed from the dry distillation of mucic acid, which upon heating, yields furoic acid that can be decarboxylated to furan. intermediateorgchemistry.co.uk

Table 1: Proposed Intermediates in the Formation of Dialkyl Furan-dicarboxylates from Galactaric Acid

| Intermediate Type | Description | Role in Mechanism |

| Five-membered cyclic ether | Formed by intramolecular etherification between C2 and C5 hydroxyl groups of dialkyl galactarate. | Key intermediate leading to the furan ring. |

| Bicyclic compound | Formed by a second intramolecular cyclization. | An alternative pathway intermediate. |

| Alkyl 2-furoate | Detected as a by-product. | Indicates a competing decarboxylation pathway. |

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies and the elucidation of reaction pathways are crucial for optimizing the synthesis of this compound. While comprehensive kinetic data with detailed rate laws for the synthesis of DEFDC are not widely published, studies on reaction conditions and product yields provide valuable insights into the reaction kinetics.

The synthesis of mono- and this compound has been achieved by reacting furan-2,5-dicarboxylic acid (FDCA) with ethanol (B145695) in a carbon dioxide-predominant atmosphere without the presence of another acid catalyst. google.com The reaction is typically conducted at elevated temperatures and pressures. For instance, charging a reactor with FDCA and ethanol and pressurizing with CO2, followed by heating to approximately 180°C for 4 hours, has been shown to yield a mixture of the monoethyl and diethyl esters. google.com The pressure inside the reactor can increase significantly during the reaction, for example from an initial 400 psig to about 1600 psig. google.com

The conversion rates and the ratio of monoester to diester are highly dependent on the reaction parameters. Reactions performed at or near supercritical conditions for the alcohol and CO2 tend to produce higher yields of the diester. google.com Operating at temperatures around 250°C for methanol (B129727) and pressures near 1000 psi for CO2 can lead to conversion rates of 90% or higher. google.com The use of an excess of the alcohol solvent also favors the formation of a cleaner esterification product. google.com